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Compound of Interest

Compound Name: Butyl(3-methoxypropyl)amine

Cat. No.: B15251572

Absence of Experimental Data: It is important to note that a comprehensive search of available
scientific literature and databases did not yield specific experimental spectroscopic data (NMR,
IR, MS) for the target compound, Butyl(3-methoxypropyl)amine.

This guide provides a detailed analysis of the spectroscopic characteristics of its constituent
precursor molecules: n-butylamine and 3-methoxypropylamine. Understanding the spectral
features of these parent amines allows for a reliable prediction of the spectroscopic properties
of Butyl(3-methoxypropyl)amine, a valuable tool for researchers and drug development
professionals in identifying and characterizing this molecule.

Predicted Spectroscopic Features of Butyl(3-
methoxypropyl)amine

Butyl(3-methoxypropyl)amine is a secondary amine formed by the combination of a butyl
group and a 3-methoxypropyl group attached to a central nitrogen atom. Its spectroscopic data
would exhibit features from both parent molecules.

¢ 1H NMR: The spectrum would be expected to show a broad singlet for the N-H proton.
Signals corresponding to the butyl group would include a triplet for the terminal methyl group,
and multiplets for the three methylene groups. The 3-methoxypropyl group would show a
singlet for the methoxy protons, and multiplets for the three methylene groups, with the
methylene group attached to the nitrogen appearing at a higher chemical shift compared to
the others.
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e 13C NMR: The spectrum would display seven distinct carbon signals. Four signals
corresponding to the butyl group and three signals for the 3-methoxypropyl group, including
the characteristic methoxy carbon signal.

» IR Spectroscopy: Key absorptions would include a single, weak N-H stretching band
characteristic of secondary amines in the 3350-3310 cm-1 region. C-H stretching vibrations
would be observed around 2800-3000 cm-1. A C-N stretching vibration for aliphatic amines
would be present in the 1250-1020 cm-1 range, and a prominent C-O stretching band for the
ether linkage would also be expected.

e Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the
molecular weight of Butyl(3-methoxypropyl)amine (C8H19NO, 145.24 g/mol ). Common
fragmentation patterns would involve cleavage at the C-N bonds, leading to fragments
corresponding to the butyl and 3-methoxypropyl groups.

Spectroscopic Data of Parent Amines

To facilitate the interpretation of potential spectra of Butyl(3-methoxypropyl)amine, the
following tables summarize the available spectroscopic data for n-butylamine and 3-
methoxypropylamine.

Butylamine S .

1H NMR (CDCI3) Chemical Shift (ppm)
-CH3 ~0.9 (triplet)
-CH2-CH3 ~1.3-1.4 (multiplet)
-CH2-CH2-N ~1.4-1.5 (multiplet)
-CH2-N ~2.7 (triplet)

-NH2 ~1.1 (broad singlet)
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13C NMR (CDCI3)

Chemical Shift (ppm)

-CH3 ~14
-CH2-CH3 ~20
-CH2-CH2-N ~36
-CH2-N ~42

IR Spectroscopy

Wavenumber (cm-1)

N-H stretch (symmetric & asymmetric)

~3370 and 3290[1]

C-H stretch ~2800-3000
N-H bend ~1600
C-N stretch ~1070

Mass Spectrometry (m/z)

Relative Intensity

73 (M+)

Moderate

30 (CH2NH2+)

High (Base Peak)

2 -Met lamine < .

1H NMR (CDCI3)

Chemical Shift (ppm)

-NH2 ~1.1 (broad singlet)

-CH2-CH2-N ~1.7 (multiplet)

-CH2-N ~2.8 (triplet)

-O-CH3 ~3.3 (singlet)

-CH2-0O ~3.5 (triplet)
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13C NMR (CDCI3)

Chemical Shift (ppm)

-CH2-CH2-N ~31
-CH2-N ~40
-O-CH3 ~59
-CH2-0 ~71

IR Spectroscopy

Wavenumber (cm-1)

N-H stretch ~3300-3400 (two bands)
C-H stretch ~2800-3000

N-H bend ~1600

C-O stretch ~1120

C-N stretch ~1060

Mass Spectrometry (m/z)

Relative Intensity

89 (M+)

Moderate

45 (CH20CH3+)

High

30 (CH2NH2+)

High (Base Peak)[2]

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
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e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are
sufficient.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each
unique carbon.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid amine sample between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal (e.g., diamond or zinc selenide).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

o Record the sample spectrum. The instrument software will automatically subtract the
background.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral
range of 4000-400 cm-1.

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus
wavenumber (cm-1).

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system. For volatile liquids like amines, direct infusion or gas chromatography
(GC-MS) is common.

lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and extensive fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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